molecular formula C23H16O2 B14204960 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate CAS No. 917894-62-3

4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate

Katalognummer: B14204960
CAS-Nummer: 917894-62-3
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: AUDJSXXUKRKGBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate is a chemical compound known for its unique structure and properties It is composed of a naphthalene ring, a butynyl group, and a phenylpropynoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate typically involves the esterification of 4-naphthalen-1-ylbut-3-yn-1-ol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

917894-62-3

Molekularformel

C23H16O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

4-naphthalen-1-ylbut-3-ynyl 3-phenylprop-2-ynoate

InChI

InChI=1S/C23H16O2/c24-23(17-16-19-9-2-1-3-10-19)25-18-7-6-12-21-14-8-13-20-11-4-5-15-22(20)21/h1-5,8-11,13-15H,7,18H2

InChI-Schlüssel

AUDJSXXUKRKGBS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CC(=O)OCCC#CC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.